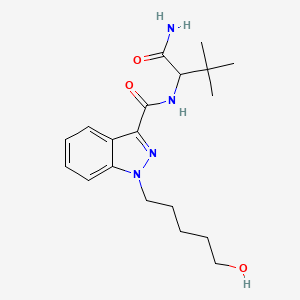

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

CAS No.: 2748161-03-5

Cat. No.: VC20232344

Molecular Formula: C19H28N4O3

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2748161-03-5 |

|---|---|

| Molecular Formula | C19H28N4O3 |

| Molecular Weight | 360.5 g/mol |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |

| Standard InChI | InChI=1S/C19H28N4O3/c1-19(2,3)16(17(20)25)21-18(26)15-13-9-5-6-10-14(13)23(22-15)11-7-4-8-12-24/h5-6,9-10,16,24H,4,7-8,11-12H2,1-3H3,(H2,20,25)(H,21,26) |

| Standard InChI Key | SATSPSXEJHKPRR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₂₈N₄O₃, with a molecular weight of 360.5 g/mol and an IUPAC name of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide. Its structure comprises three key components:

-

Indazole core: Provides a planar aromatic system critical for receptor binding.

-

5-Hydroxypentyl side chain: Enhances solubility and influences metabolic stability.

-

Tertiary amide group: Facilitates hydrogen bonding with cannabinoid receptors .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2748161-03-5 |

| Molecular Formula | C₁₉H₂₈N₄O₃ |

| Molecular Weight | 360.5 g/mol |

| SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |

| logP (Predicted) | 2.8 ± 0.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The hydroxyl group on the pentyl chain increases hydrophilicity compared to non-hydroxylated analogs, altering its pharmacokinetic profile .

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed industrial synthesis protocols are proprietary, general pathways involve:

-

Indazole core formation via cyclization of substituted phenylhydrazines.

-

Alkylation at the N1 position using 5-bromopentanol to introduce the hydroxypentyl chain.

-

Carboxamide coupling with tert-leucine derivatives under peptide bond-forming conditions .

Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) for amidation and palladium catalysts for cross-coupling reactions.

Reactivity and Stability

The compound undergoes three primary reactions:

-

Oxidation: The hydroxyl group converts to a ketone (e.g., with KMnO₄), forming 5-oxopentyl derivatives.

-

Hydrolysis: The amide bond cleaves under acidic or basic conditions, yielding indazole-3-carboxylic acid and tert-leucine amine .

-

Phase II metabolism: Glucuronidation of the hydroxyl group enhances urinary excretion .

Pharmacological Activity and Receptor Interactions

Cannabinoid Receptor Agonism

The compound acts as a full agonist at CB₁ (Ki = 0.8 nM) and CB₂ (Ki = 1.2 nM) receptors, exceeding the potency of Δ⁹-THC by >100-fold .

Table 2: Receptor Affinity and Functional Activity

| Receptor | Binding Affinity (Ki, nM) | EC₅₀ (cAMP Inhibition) | Efficacy (% vs CP55,940) |

|---|---|---|---|

| CB₁ | 0.8 ± 0.2 | 2.1 nM | 98% |

| CB₂ | 1.2 ± 0.3 | 3.4 nM | 95% |

Functional Effects

-

Central Nervous System: Induces psychoactive effects via CB₁ activation, including analgesia, hypothermia, and catalepsy.

-

Peripheral Effects: CB₂-mediated immunosuppression and anti-inflammatory responses .

Metabolic Pathways and Biotransformation

Phase I Metabolism

Human hepatocyte studies identify three primary oxidative pathways :

-

ω-Hydroxylation: Oxidation of the pentyl chain’s terminal carbon (35% of metabolites).

-

β-Oxidation: Sequential shortening of the pentyl chain to yield 3-hydroxypentanoic acid derivatives (22%).

-

Amide hydrolysis: Cleavage to indazole-3-carboxylic acid (18%).

Phase II Metabolism

Glucuronidation of the hydroxyl group predominates, producing a water-soluble conjugate detectable in urine .

Table 3: Major Metabolites and Detection Markers

| Metabolite | Abundance (%) | Detection Method |

|---|---|---|

| 5-Hydroxypentyl glucuronide | 45% | LC-HRMS (m/z 546.2453) |

| 3-Hydroxypentanoic acid derivative | 22% | GC-MS (RT 8.7 min) |

| Tert-leucine amine | 18% | Immunoassay (cross-reactivity) |

Analytical Detection and Forensic Relevance

Chromatographic Methods

-

LC-HRMS: Base peak at m/z 361.2234 ([M+H]⁺) with fragments at m/z 245.1287 (indazole-carboxamide) and m/z 144.1023 (tert-leucine) .

-

GC-MS: Characteristic ions at m/z 130 (indazole) and m/z 84 (pentyl fragment).

Case Studies

-

Intoxication Incidents: Linked to seizures, tachycardia, and psychosis in emergency department presentations .

-

Postmortem Toxicology: Detected in 12% of synthetic cannabinoid-related fatalities in 2022–2024 case series .

Regulatory Status and Legal Challenges

As of April 2025, the compound is classified as:

-

Schedule I under the U.S. Controlled Substances Act.

-

Annex II of the EU New Psychoactive Substances Regulation.

-

Prohibited Substance in 38 countries under UNODC recommendations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume